N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Medicinal Chemistry Isomer Differentiation Computational ADME

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-00-3, molecular formula C₁₈H₁₅N₃O₃S₂, molecular weight 385.46) is a synthetic small molecule featuring a benzo[d][1,3]dioxol-5-yl acetamide core tethered via a thioether linker to a 3-(m-tolyl)-1,2,4-thiadiazole moiety. It belongs to the broader family of thioacetamide-bridged thiadiazole derivatives, a class under active investigation for SHP2 phosphatase inhibition, anticancer cytotoxicity, and antimicrobial applications.

Molecular Formula C18H15N3O3S2
Molecular Weight 385.46
CAS No. 864918-00-3
Cat. No. B2732230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864918-00-3
Molecular FormulaC18H15N3O3S2
Molecular Weight385.46
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H15N3O3S2/c1-11-3-2-4-12(7-11)17-20-18(26-21-17)25-9-16(22)19-13-5-6-14-15(8-13)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,22)
InChIKeyFEQIVHMIQBNQLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-00-3): Structural Identity and Compound-Class Context for Procurement


N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-00-3, molecular formula C₁₈H₁₅N₃O₃S₂, molecular weight 385.46) is a synthetic small molecule featuring a benzo[d][1,3]dioxol-5-yl acetamide core tethered via a thioether linker to a 3-(m-tolyl)-1,2,4-thiadiazole moiety . It belongs to the broader family of thioacetamide-bridged thiadiazole derivatives, a class under active investigation for SHP2 phosphatase inhibition, anticancer cytotoxicity, and antimicrobial applications [1]. The compound is supplied at ≥95% purity for R&D use, and its structural scaffold—particularly the 1,2,4-thiadiazole regioisomer with a meta-methylphenyl substituent—distinguishes it from the more commonly explored 1,3,4-thiadiazole congeners [2].

Why N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide Cannot Be Replaced by Its Closest Structural Analogs


The three tolyl positional isomers—meta (CAS 864918-00-3), ortho (CAS 864918-68-3), and para—share identical molecular formulae but are not functionally interchangeable. Positional isomerism on the 3-phenyl ring of the 1,2,4-thiadiazole alters both the steric presentation of the methyl group and the electronic distribution across the heterocycle, directly affecting target binding geometry. In PubChem bioassay records, the ortho-methyl isomer (CID 7119398, CAS 864918-68-3) has been screened against targets including the regulator of G-protein signaling 4 (RGS4), μ-opioid receptor (OPRM1), ADAM17, and the muscarinic M1 receptor (CHRM1), with differential activity outcomes relative to its meta and para counterparts . Furthermore, the 1,2,4-thiadiazole regioisomer in this compound is distinct from the 1,3,4-thiadiazole scaffold found in compounds such as CAS 477331-39-8, which introduces a benzylthio substituent and alters both lipophilicity (XLogP3) and hydrogen-bond acceptor count . Simple replacement of the benzodioxol-5-yl acetamide terminus with an unsubstituted acetamide (as in CAS 864917-71-5) removes a key pharmacophoric element implicated in cytotoxicity and enzyme inhibition within this chemical series . These structural differences preclude generic substitution without re-validation of target engagement and biological activity.

Quantitative Differentiation Evidence for N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-00-3) Relative to Structural Analogs


Meta-Methyl Substitution on the 3-Phenyl-1,2,4-Thiadiazole Confers a Distinct Physicochemical Profile Relative to Ortho- and Para-Tolyl Isomers

Among the three tolyl positional isomers, only the meta-methyl derivative (CAS 864918-00-3) places the methyl substituent in a position that minimizes steric clash with the thiadiazole sulfur while maintaining conjugation with the π-system of the phenyl ring. The ortho isomer (CAS 864918-68-3) introduces a steric ortho effect that can restrict rotation of the phenyl-thiadiazole bond and alter dihedral angles critical for target binding [1]. PubChem computational descriptors report identical molecular weight (385.5 g/mol) and XLogP3 (4.3) for the ortho isomer, but the InChIKey differs between the ortho (ZLPRGKHHBGOMSH-UHFFFAOYSA-N) and meta (FEQIVHMIQBNQLA-UHFFFAOYSA-N) isomers, confirming distinct topological fingerprints that result in different molecular recognition patterns [1]. The para isomer introduces a linear, symmetry-preserving substitution that orients the methyl group away from the thiadiazole ring, producing different dipole and quadrupole moments compared to the meta-substituted compound .

Medicinal Chemistry Isomer Differentiation Computational ADME

1,2,4-Thiadiazole Regioisomer Chemistry Provides a Distinct Zinc-Binding Pharmacophore Compared to 1,3,4-Thiadiazole Analogs

The compound incorporates a 1,2,4-thiadiazole ring, placing the two nitrogen atoms in a 1,2-relationship. In contrast, widely commercialized analogs such as CAS 477331-39-8 employ the 1,3,4-thiadiazole regioisomer, which positions nitrogens at the 3 and 4 positions. This difference fundamentally alters the capacity of the thiadiazole to act as a zinc-binding group (ZBG) in metalloenzyme inhibition. The 1,2,4-thiadiazole regioisomer presents a distinct N–S–N angle and hydrogen-bond acceptor geometry compared to the 1,3,4-thiadiazole, as demonstrated in SHP2 inhibitor development where 1,2,4-thiadiazole-containing compound 28 achieved an IC₅₀ of 0.318 ± 0.001 µM against SHP2 phosphatase [1]. Separately, HDAC inhibitors incorporating a 1,2,4-thiadiazole zinc-binding motif have been designed to exploit this specific nitrogen arrangement for catalytic domain chelation [2]. The 1,3,4-thiadiazole analog CAS 477331-39-8 contains an additional thioether sulfur (C₁₈H₁₅N₃O₃S₃, MW 417.53), further differentiating its electronic profile from the target compound .

Kinase Inhibition Phosphatase Inhibition Zinc-Binding Group

Benzodioxol-5-yl Acetamide Terminus Is Essential for Cytotoxicity; Removal Abolishes Antiproliferative Activity Within the Thioacetamide-Thiadiazole Series

The benzodioxol-5-yl group attached to the acetamide nitrogen is a critical pharmacophoric element. The simpler analog 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-71-5, MW 265.4, C₁₁H₁₁N₃OS₂) lacks the benzodioxol-5-yl moiety entirely and consequently lacks the extended aromatic and hydrogen-bonding surface required for target engagement in this chemical series . In a structurally related series of thioacetamide-tethered thiadiazole-1,2,4-triazole hybrids, the benzodioxol-5-yl-bearing compound 28 exhibited potent cytotoxicity against MCF-7 (GI₅₀ = 37.02 ± 0.25 µM) and U87MG (GI₅₀ = 68.69 ± 0.21 µM) cancer cell lines, effects attributed in part to the benzodioxole-mediated interaction with the SHP2 allosteric tunnel site [1]. Compounds lacking an aromatic extension at this position failed to achieve comparable antiproliferative activity [1].

Cancer Cell Cytotoxicity SAR Pharmacophore

Thioether Linker Between Acetamide and Thiadiazole Enables Redox-Modulated Release Kinetics Not Achievable with Direct C–N or C–C Linkages

The compound features a thioether (–S–CH₂–) bridge connecting the acetamide carbonyl to the 5-position of the 1,2,4-thiadiazole ring. This thioether linkage is susceptible to oxidative metabolism (sulfoxide/sulfone formation) and can serve as a redox-sensitive cleavable linker in prodrug strategies, in contrast to the metabolically inert C–N or C–C linked analogs [1]. In the broader 1,2,4-thiadiazole literature, 5-alkylthio-1,2,4-thiadiazoles (ATTDs) are recognized as versatile intermediates precisely because of the chemical reactivity of this thioether position, enabling late-stage diversification or controlled release [2]. The presence of the thioether sulfur adjacent to the electron-deficient thiadiazole ring lowers the oxidation potential relative to simple dialkyl thioethers, a property that can be exploited for tumor-microenvironment-selective activation where reactive oxygen species (ROS) are elevated [1].

Prodrug Design Redox Chemistry Thioether Linker

Commercial Availability with 95%+ Purity and Defined Single-Batch Sourcing Enables Reproducible Screening Relative to Non-Standardized Analog Procurement

CAS 864918-00-3 is catalogued and available from a traceable commercial source (CheMenu, Catalog No. CM943365) at ≥95% purity . In contrast, several positional isomers and des-benzodioxole analogs (e.g., CAS 864917-71-5, CAS 864918-68-3) are either listed on non-verified vendor databases without purity certification or are accessible only through custom synthesis, introducing batch-to-batch variability in purity, residual solvent content, and trace metal contamination . For high-throughput screening (HTS) or quantitative structure-activity relationship (QSAR) studies, procurement of a compound with a defined purity specification and consistent sourcing is critical for inter-laboratory reproducibility. The absence of such standardization for comparator analogs has been documented as a source of false-positive and false-negative results in thiadiazole-based screening campaigns [1].

Chemical Procurement Reproducibility Purity Specification

Defined Application Scenarios for N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-00-3) Based on Quantitative Evidence


SHP2 Phosphatase Inhibitor Lead Optimization and SAR Expansion

The 1,2,4-thiadiazole scaffold with a thioacetamide linker has demonstrated potent SHP2 phosphatase inhibition (IC₅₀ = 0.318 ± 0.001 µM for compound 28 in the related triazole-hybrid series) [1]. CAS 864918-00-3 provides the meta-tolyl substituted 1,2,4-thiadiazole core without the triazole extension present in compound 28, enabling systematic SAR exploration of the 3-aryl substituent effects on SHP2 tunnel allosteric site binding. The benzodioxol-5-yl acetamide terminus is retained, preserving the pharmacophoric element implicated in MCF-7 cytotoxicity (GI₅₀ = 37.02 µM) [1]. This compound is well-suited as a fragment-like intermediate for constructing focused libraries targeting the SHP2 allosteric pocket.

Positional Isomer Selectivity Profiling Against GPCR and Metalloproteinase Targets

PubChem bioassay records for the ortho-methyl isomer (CAS 864918-68-3) include screening data against RGS4, μ-opioid receptor (OPRM1), ADAM17 metalloproteinase, and muscarinic M1 receptor (CHRM1) . The meta-methyl isomer (CAS 864918-00-3) has a distinct InChIKey and 3D topology, and procurement of both isomers enables head-to-head selectivity profiling to assess how the methyl group position influences differential GPCR modulation or ADAM17 inhibition. Such isomer selectivity data are critical for optimizing target engagement and minimizing off-target effects in programs where these targets are implicated.

Redox-Sensitive Prodrug Linker Evaluation in Tumor Microenvironment Models

The thioether linker present in CAS 864918-00-3 is sensitive to oxidative conversion to sulfoxide and sulfone metabolites, a property recognized in 5-alkylthio-1,2,4-thiadiazole (ATTD) chemistry [2]. This compound can serve as a model substrate for evaluating ROS-dependent linker cleavage kinetics in tumor-relevant oxidative environments (e.g., co-incubation with H₂O₂ or activated macrophage-conditioned media). The intact benzodioxol-5-yl acetamide fragment can be monitored by LC-MS/MS to quantify release kinetics, informing the design of tumor-microenvironment-selective prodrugs.

Chemical Biology Tool Compound for Zinc-Dependent Enzyme Target Identification

The 1,2,4-thiadiazole ring in CAS 864918-00-3 provides a structurally defined zinc-binding motif distinct from hydroxamic acids and carboxylates commonly used in HDAC or MMP inhibitor chemotypes. Thiadiazole-based zinc-binding groups have been explored for HDAC inhibition [3]. This compound can be deployed in chemical proteomics workflows (e.g., affinity pulldown with a suitably derivatized analog) to identify zinc-dependent metalloenzymes that preferentially engage the 1,2,4-thiadiazole pharmacophore, facilitating target deconvolution for phenotypic screening hits.

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.